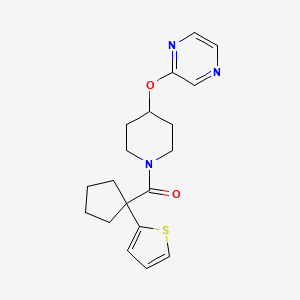

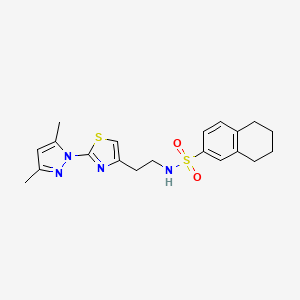

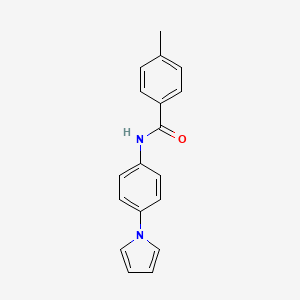

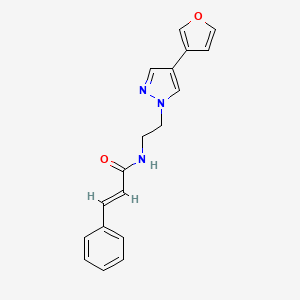

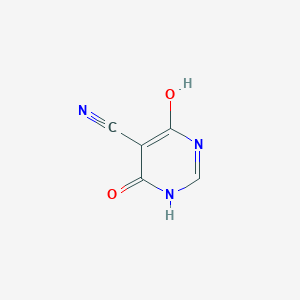

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, also known as MPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPB belongs to the class of benzamide derivatives and is known for its ability to interact with specific receptors in the body, making it a promising candidate for drug development. In

Aplicaciones Científicas De Investigación

Insecticidal Activity

While not directly related to human health, it’s interesting to note that MPPB was initially developed as an anti-tuberculosis therapeutic compound. However, it has also been found to stimulate mAb production in cell cultures .

Ryanodine Receptor Targeting

MPPB derivatives with cyano substituents have been designed and synthesized as potential insecticides targeting the ryanodine receptor (RyR) in insects . The RyR is a promising target for novel insecticides.

Molecular Docking Studies

MPPB derivatives have been studied through molecular docking to understand their interactions with biological targets. These studies provide insights into potential binding sites and mechanisms of action .

Structural Modifications and Derivatives

Researchers continue to explore structural modifications of MPPB and its derivatives to enhance their properties, including solubility, bioavailability, and target specificity.

Mecanismo De Acción

Target of Action

4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide primarily targets the dihydrofolate reductase (DHFR) enzyme and enoyl-ACP reductase. DHFR is crucial for DNA synthesis and repair, while enoyl-ACP reductase plays a significant role in fatty acid biosynthesis. By inhibiting these enzymes, 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide disrupts essential cellular processes .

Mode of Action

4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide binds to the active sites of DHFR and enoyl-ACP reductase, preventing their normal function. This binding inhibits the reduction of dihydrofolate to tetrahydrofolate by DHFR, which is necessary for the synthesis of thymidylate, purines, and certain amino acids. Similarly, the inhibition of enoyl-ACP reductase disrupts the fatty acid elongation cycle, affecting membrane lipid synthesis .

Biochemical Pathways

The inhibition of DHFR by 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide affects the folate pathway, leading to a decrease in the production of nucleotides required for DNA replication and repair. The inhibition of enoyl-ACP reductase impacts the fatty acid biosynthesis pathway, reducing the availability of essential fatty acids for membrane formation and energy storage .

Pharmacokinetics

4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its effective bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide include the inhibition of cell proliferation and induction of cell death in rapidly dividing cells. By disrupting DNA synthesis and fatty acid biosynthesis, the compound effectively hampers the growth and survival of pathogenic microorganisms and cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide. Optimal activity is typically observed under physiological conditions, but variations in these factors can affect the compound’s binding affinity and overall effectiveness .

: Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture

Propiedades

IUPAC Name |

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKHQYIIIZHGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)

![1-[7-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2623868.png)

![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/no-structure.png)

![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)